5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.
Scientific Research Applications
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
- 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine
Uniqueness
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyridin-4-yloxy moiety.
Properties
CAS No. |
921627-84-1 |
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Molecular Formula |
C16H10FN5O |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-7-pyridin-4-yloxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10FN5O/c17-12-3-1-2-11(8-12)14-9-15(22-16(21-14)19-10-20-22)23-13-4-6-18-7-5-13/h1-10H |
InChI Key |
KGRRABJQIHKZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=NC=NN3C(=C2)OC4=CC=NC=C4 |
Origin of Product |
United States |
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